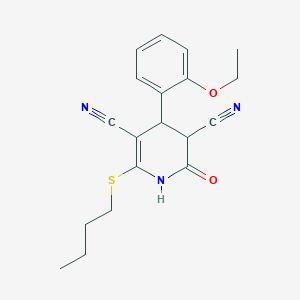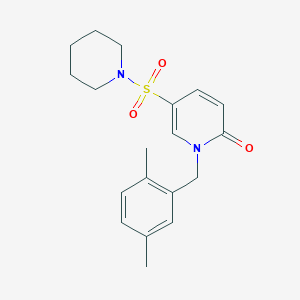
6-(Butylsulfanyl)-4-(2-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds with complex structures such as "6-(Butylsulfanyl)-4-(2-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile" often involves multi-step reactions, including condensation, cyclization, and functional group transformations. While specific synthesis pathways for this compound are not directly detailed, similar heterocyclic compounds have been synthesized through reactions involving direct method and refined by full matrix least squares with anisotropic thermal parameters for non-hydrogen atoms (Moustafa & Girgis, 2007). These methodologies might offer insights into potential synthetic routes for the compound .
Molecular Structure Analysis
The molecular structure of related heterocyclic compounds has been elucidated through techniques such as X-ray crystallography. These analyses reveal the configuration, bond lengths, and angles critical for understanding the 3D arrangement of atoms within the molecule. For instance, compounds with similar structures have shown nearly planar configurations with specific substituent arrangements influencing overall molecular shape (Ganapathy et al., 2015).
Chemical Reactions and Properties
The chemical behavior of "6-(Butylsulfanyl)-4-(2-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile" can be inferred from studies on similar molecules, which undergo various reactions such as aminomethylation (Khrustaleva et al., 2014). These reactions typically result in the formation of new bonds and structural motifs, significantly altering the compound's properties and potential applications.
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure significantly influence a compound's applicability in different scientific domains. While specific data for the compound is not available, analogs have demonstrated varied crystalline structures and interactions within their lattice, informing on solubility and stability (Naghiyev et al., 2022).
Chemical Properties Analysis
The chemical properties, including reactivity with other substances, stability under different conditions, and potential for participating in further chemical transformations, are crucial for understanding the compound's utility. For related compounds, studies have shown a range of reactions with Lawesson's reagent and other chemicals, leading to the synthesis of new molecules with unique properties (Belikov et al., 2015).
科学的研究の応用
Chemical Synthesis and Structural Analysis
This compound is used in the synthesis of various heterocyclic derivatives, demonstrating its role as a precursor in the chemical synthesis of complex structures. For instance, it's involved in the Mannich reaction to produce 2,3,8,9-tetrahydro-6,10-methano[1,2,4]triazolo[1,5-a][1,5]diazocine-6,10(7 H )-dicarbonitrile derivatives. The reaction pathways can be manipulated to yield N-ethoxymethylation products or 1,2,4-triazolo[1,5-a]pyridine derivatives, depending on the conditions (Dotsenko et al., 2021). Similarly, its aminomethylation reaction produces 3-R-8-aryl-6-oxo-1,3,4,6-tetrahydro-2Н-pyrido[1,2-а][1,3,5]triazine-7,9-dicarbonitriles, with the structures being confirmed through X-ray structural analysis (Khrustaleva et al., 2014).
Material Sciences and Structural Properties
In material sciences, the understanding of structural properties of such compounds is crucial. Studies have focused on the crystal structures and Hirshfeld surface analyses of similar dihydropyridine derivatives. These analyses reveal how molecules of these compounds are joined and how layers and chains are formed in the crystal structure, offering insights into the material properties of these compounds (Naghiyev et al., 2022).
Physicochemical Characterization
The compound is also utilized in the study of physicochemical properties of dihydropyridine derivatives. Research has been conducted to measure densities, viscosities, and ultrasonic velocities of these compounds in different solvents and temperatures. These studies provide valuable information about solute–solvent interactions and the structural behavior of these compounds under various conditions (Baluja & Talaviya, 2016).
Antimicrobial Applications
Exploring the biological activities, some derivatives of this compound have been synthesized and tested for antimicrobial properties. They show promise as antimicrobial agents against various bacteria and fungi, marking their significance in pharmaceutical and medicinal chemistry (Desai et al., 2015).
Safety And Hazards
This would involve studying the compound’s toxicity, flammability, and environmental impact. It would also include recommendations for safe handling and disposal.
将来の方向性
This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or further studies of its properties or mechanism of action.
特性
IUPAC Name |
6-butylsulfanyl-4-(2-ethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridine-3,5-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S/c1-3-5-10-25-19-15(12-21)17(14(11-20)18(23)22-19)13-8-6-7-9-16(13)24-4-2/h6-9,14,17H,3-5,10H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEFOPYWMSATOTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=C(C(C(C(=O)N1)C#N)C2=CC=CC=C2OCC)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Butylsulfanyl)-4-(2-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(1-Cyano-1-cyclopropylethyl)carbamoyl]methyl 3-hexyl-4-oxo-3,4-dihydrophthalazine-1-carboxylate](/img/structure/B2490741.png)
![1-([2,3'-Bipyridin]-3-ylmethyl)-3-cyclopentylurea](/img/structure/B2490742.png)




![1-cyclohexyl-2-imino-10-methyl-5-oxo-N-(1-phenylethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2490753.png)

![N,1-Dimethyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrazole-3-carboxamide](/img/structure/B2490755.png)
![1-(2-Methoxypyridin-4-yl)-4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-2-one](/img/structure/B2490757.png)

![4-(9-chloro-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2490760.png)